2-Ethoxy-2-(oxan-4-yl)acetonitrile
Description
2-Ethoxy-2-(oxan-4-yl)acetonitrile is a nitrile-containing organic compound featuring an ethoxy group and a tetrahydropyran (oxan-4-yl) substituent. Its CAS number is reported as 219764-66-6 (REF:10-F631542) in some sources, while others cite 1465134-86-4, which may indicate a conflict in nomenclature or database entries .
Properties
IUPAC Name |
2-ethoxy-2-(oxan-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNWQOJPKDWENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#N)C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2-(oxan-4-yl)acetonitrile typically involves the reaction of ethyl 2-bromoacetate with 4-hydroxyoxane in the presence of a base, followed by the conversion of the resulting ester to the nitrile using a dehydrating agent such as phosphorus pentachloride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-2-(oxan-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-(oxan-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(oxan-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
- Ring Systems : The tetrahydropyran (oxan-4-yl) group in 2-Ethoxy-2-(oxan-4-yl)acetonitrile provides a six-membered oxygen-containing ring, offering distinct steric and electronic effects compared to the five-membered tetrahydrofuran (oxolan-3-yl) in its analog .
- Substituent Effects : Replacement of the oxan-4-yl group with a naphthyl moiety (as in 2-Ethoxy-2-(2-naphthyl)acetonitrile) introduces π-π stacking capabilities, enhancing fluorogenic properties for analytical assays .
Biological Activity
2-Ethoxy-2-(oxan-4-yl)acetonitrile, a compound with the CAS number 1465134-86-4, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular structure of 2-Ethoxy-2-(oxan-4-yl)acetonitrile includes an ethoxy group and an oxane (tetrahydrofuran) moiety, contributing to its unique chemical properties. The presence of the acetonitrile functional group may influence its reactivity and biological interactions.
Anticancer Activity
The anticancer potential of 2-Ethoxy-2-(oxan-4-yl)acetonitrile has been suggested through preliminary studies. Compounds with similar frameworks have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For example, imidazole derivatives have been noted for their anticancer properties, which may extend to this compound due to structural similarities.
The exact mechanism of action for 2-Ethoxy-2-(oxan-4-yl)acetonitrile remains under investigation; however, potential mechanisms include:
- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, binding to active sites and blocking substrate access.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some analogs intercalate into DNA, affecting replication and transcription processes.
Case Studies
- Antimicrobial Activity Study : A study evaluating the antimicrobial effects of acetonitrile derivatives found that certain compounds inhibited the growth of Gram-positive bacteria effectively. The study highlighted the importance of structural features in determining activity levels.
- Anticancer Screening : In vitro assays have shown that related compounds can significantly reduce viability in various cancer cell lines. Further research is necessary to establish the specific effects of 2-Ethoxy-2-(oxan-4-yl)acetonitrile.
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
